1-Methylxanthine

Übersicht

Beschreibung

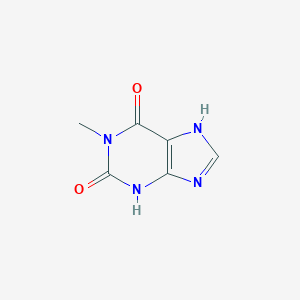

1-methyl-7H-xanthine is a 1-methylxanthine tautomer where the imidazole proton is located at the 7-position. It has a role as a mouse metabolite. It is functionally related to a 7H-xanthine.

This compound is a natural product found in Camellia sinensis with data available.

Wirkmechanismus

Target of Action

1-Methylxanthine, a derivative of xanthine, primarily targets adenosine receptors in the central nervous system and peripheral tissues . These receptors play a crucial role in numerous physiological processes, including neurotransmission, muscle contraction, and inflammatory responses .

Mode of Action

This compound acts as an antagonist at adenosine receptors . By binding to these receptors, it prevents adenosine, a natural neuromodulator, from exerting its typical effects. This results in increased alertness and reduced fatigue . It also enhances lipolysis, leading to increased energy expenditure .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the cAMP–protein kinase A signaling pathway, which is involved in a wide range of cellular processes, including metabolism, gene transcription, and cell cycle progression . Additionally, it may influence the metabolic pathways of other methylxanthines, such as caffeine and theophylline .

Pharmacokinetics

The pharmacokinetics of this compound involve absorption, distribution, metabolism, and excretion (ADME). It is rapidly and completely absorbed in the gastrointestinal tract . The elimination of this compound follows Michaelis-Menten kinetics, meaning a small increase in dose may result in a disproportionately large increase in serum concentrations .

Result of Action

The antagonism of adenosine receptors by this compound leads to a variety of molecular and cellular effects. It increases alertness, reduces fatigue, and enhances lipolysis . In the immune system, it inhibits immune activation, potentially affecting immune responses .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, dietary constituents, including broccoli and herbal tea, as well as alcohol, can modify its plasma pharmacokinetics . Furthermore, its effects can vary depending on the individual’s age, gender, and health status .

Biochemische Analyse

Biochemical Properties

1-Methylxanthine plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the caffeine metabolism pathway

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the antagonism of adenosine receptors in the central nervous system and peripheral tissues . This antagonism can lead to various physiological effects, including stimulation of the central nervous system, diuresis, and relaxation of smooth muscle .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Biologische Aktivität

1-Methylxanthine (1-MX) is a methylated derivative of xanthine and a significant metabolite in the caffeine metabolism pathway. This compound exhibits various biological activities, primarily through its interactions with adenosine receptors and phosphodiesterase enzymes. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing on diverse research findings.

This compound is classified as a purine derivative characterized by a ketone group at carbons 2 and 6 of the purine structure. It is produced in the body through the demethylation of theophylline (3,7-dimethylxanthine) and is involved in several metabolic pathways across different organisms, including humans .

Key Metabolic Pathway

- Caffeine Metabolism : this compound is a primary metabolite formed during the metabolism of caffeine in humans. This pathway plays a crucial role in determining the physiological effects of caffeine consumption .

This compound exerts its biological effects through several mechanisms:

- Adenosine Receptor Antagonism :

- Phosphodiesterase Inhibition :

- Calcium Channel Modulation :

Biological Activities

The biological activities of this compound can be summarized as follows:

Respiratory Health

A study highlighted that methylxanthines, including this compound, have been used therapeutically for respiratory diseases such as chronic obstructive pulmonary disease (COPD) due to their bronchodilator effects. The study emphasized the importance of adenosine receptor antagonism in mediating these effects .

Neurological Effects

Research has demonstrated that this compound may enhance cognitive function by antagonizing adenosine receptors in the brain. This effect has been linked to improved alertness and cognitive performance in various animal models .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it has a relatively short half-life compared to other methylxanthines like caffeine and theophylline. Its absorption primarily occurs in the gastrointestinal tract, with peak plasma concentrations reached within hours post-ingestion .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

1-Methylxanthine exhibits several pharmacological effects due to its ability to interact with various biological targets. The primary mechanisms include:

- Phosphodiesterase Inhibition : Similar to other methylxanthines, 1-MX acts as a competitive inhibitor of phosphodiesterases (PDEs), leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in cells. This action can result in smooth muscle relaxation and bronchodilation, making it relevant for respiratory conditions .

- Adenosine Receptor Antagonism : 1-MX can antagonize adenosine receptors (A1, A2A), which may contribute to its stimulatory effects on the central nervous system (CNS) and cardiovascular system .

Respiratory Disorders

This compound has been studied for its potential benefits in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its bronchodilatory effects are attributed to PDE inhibition, which relaxes bronchial smooth muscles . However, recent guidelines have suggested a reduced emphasis on methylxanthines in COPD treatment due to side effects and the availability of more effective therapies .

Neurodegenerative Diseases

Research indicates that 1-MX may play a role in neuroprotection. It has been shown to influence pathways related to oxidative stress and amyloid-beta processing, potentially reducing the risk or progression of neurodegenerative diseases such as Alzheimer's . The compound's ability to modulate gene expression related to lipid homeostasis and oxidative stress highlights its therapeutic potential in this area .

Cardiovascular Effects

Methylxanthines, including 1-MX, have been explored for their cardiovascular effects. They can induce vasodilation and improve cardiac output through their action on PDEs and adenosine receptors. This makes them candidates for further investigation in heart disease treatments .

Study on Respiratory Effects

In a clinical study assessing the use of 1-MX in patients with asthma, researchers noted significant improvements in lung function metrics post-administration. The study highlighted that while 1-MX could be beneficial as an adjunct therapy, careful monitoring was necessary due to potential side effects such as tachycardia and gastrointestinal disturbances .

Neuroprotective Mechanisms

Another study focused on the neuroprotective properties of 1-MX revealed that it could inhibit amyloid fibril formation in vitro. This finding suggests that 1-MX may alter the aggregation process of amyloid precursor proteins, which is crucial in Alzheimer's pathology . The implications of these results point towards the potential use of 1-MX as a preventive agent against cognitive decline.

Comparative Analysis Table

Eigenschaften

IUPAC Name |

1-methyl-3,7-dihydropurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2/c1-10-5(11)3-4(8-2-7-3)9-6(10)12/h2H,1H3,(H,7,8)(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVOYJPOZRLFTCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(NC1=O)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30210271 | |

| Record name | 1-Methylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow powder; [Aldrich MSDS], Solid | |

| Record name | 1-Methylxanthine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10213 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Methylxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010738 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>24.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57260112 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6136-37-4 | |

| Record name | 1-Methylxanthine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6136-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006136374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dihydro-1-methyl-1H-purine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.553 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLXANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EE8WCA32U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Methylxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010738 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.